(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide
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Overview
Description
(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide: is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration and an amide group attached to a hydroxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amidation Reaction: : The synthesis of (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide typically involves the amidation of (Z)-octadec-9-enoic acid with 1-amino-2-propanol. This reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
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Hydrolysis and Esterification: : Another method involves the hydrolysis of (Z)-octadec-9-enoic acid ester followed by esterification with 1-amino-2-propanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts for the amidation process can also be explored to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the double bond and the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Saturated amides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature. It can be incorporated into lipid bilayers to study membrane properties.
Medicine
Medically, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry
In the industrial sector, this compound is explored for use in the formulation of surfactants and emulsifiers due to its amphiphilic properties. It can also be used in the production of biodegradable polymers.
Mechanism of Action
The mechanism by which (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide exerts its effects involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can influence cell signaling pathways and membrane-bound enzyme activities.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enylamine: Similar structure but with an amine group instead of an amide.
(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
What sets (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide apart is its amide functionality, which provides unique hydrogen bonding capabilities and stability compared to its analogs. This makes it particularly useful in applications requiring robust and stable compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C21H41NO2 |
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Molecular Weight |
339.6 g/mol |
IUPAC Name |
(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- |
InChI Key |
IPVYNYWIRWMRHH-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
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